molecular formula C6H12N2O2 B1581533 N,N'-Diacetylethylenediamine CAS No. 871-78-3

N,N'-Diacetylethylenediamine

Cat. No. B1581533
CAS RN: 871-78-3
M. Wt: 144.17 g/mol
InChI Key: WNYIBZHOMJZDKN-UHFFFAOYSA-N
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Description

N,N’-Diacetylethylenediamine is a chemical compound with the linear formula C6H12N2O2 . It is used in various applications, including as a bleach activator in laundry detergents .


Synthesis Analysis

The synthesis of N,N’-Diacetylethylenediamine involves two steps. The first step involves the acetylation of ethylenediamine with acetic acid to produce N,N’-diacetylethylenediamine (DAED). In the second step, DAED is further acetylated with acetic anhydride to produce N,N’-Diacetylethylenediamine . This process can be carried out in a xylene medium .


Molecular Structure Analysis

The molecular structure of N,N’-Diacetylethylenediamine consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 144.17 . The molecule contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 secondary amides .


Chemical Reactions Analysis

N,N’-Diacetylethylenediamine is known to react with hydrogen peroxide in the presence of bleach activators to form peracids. This reaction depends on the pH values of the bleaching solutions and involves a nucleophilic substitution of the acid derivative by the peroxide anion (HOO−) .


Physical And Chemical Properties Analysis

N,N’-Diacetylethylenediamine is a solid substance at 20°C . It is soluble in water . The compound has a molecular weight of 144.17 .

Scientific Research Applications

Application in Detergents and Disinfectants

  • Specific Scientific Field : Chemistry, specifically the formulation of detergents and disinfectants .
  • Summary of the Application : N,N,N’,N’-tetraacetylethylenediamine (TAED) is used as an activator for persodiums (perborates, alkaline percarbonates, etc.) that are part of the composition of modern detergents. It helps to wash away stains and dirt agents efficiently, even at low temperatures. It also has remarkable disinfectant properties without affecting cloth, colors, or attacking the skin .
  • Methods of Application or Experimental Procedures : The synthesis of TAED is approached in two steps, using ethylenediamine as a basic raw material. This is acetylated in the first step with acetic acid to give N,N’-diacetylethylenediamine (DAED), which is then acetylated with acetic anhydride up to TAED. Both steps of the process are accomplished in a xylene medium .

Application in the Synthesis of Oligonucleotides

  • Specific Scientific Field : Biochemistry, specifically the synthesis of oligonucleotides .
  • Summary of the Application : N,N-Diethylethylenediamine is used in the oxidative amidation of hydrogen phosphonate diesters, which is a key step in the synthesis of oligonucleotides .

Application in the Development of Imaging Agents for Melanoma

  • Specific Scientific Field : Medical imaging, specifically the development of imaging agents for melanoma .
  • Summary of the Application : Compounds containing aromatic (benzene or pyridine) and N,N-diethylethylenediamine groups have been used for the development of melanin-targeted PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging agents for melanoma .

Application in the Synthesis of TAED Derivatives

  • Specific Scientific Field : Chemistry, specifically the synthesis of TAED derivatives .
  • Summary of the Application : N,N’-Diacetylethylenediamine is used in the synthesis of two TAED derivatives, N,N,N’,N’-tetracetylpropylene-1,2-diamine (TA(Me)ED) and N,N,N’-triacetylpropylene-1,2-diamine (TriA(Me)ED), through the acetylation of propylene-1,2-diamine .
  • Methods of Application or Experimental Procedures : The hydrolytic and perhydrolytic activity of the imide molecules were studied by HPLC to elucidate the structure–function relationship .
  • Results or Outcomes : Due to the increased steric hindrance imparted by the α-methyl group close to the imide, TA(Me)ED and TriA(Me)ED exhibited higher hydrolytic stability than TAED, with the hydrolytic rate constants (kH) at pH 8.0 decreased by 58% and 84% for TA(Me)ED and TriA(Me)ED, respectively . On the other hand, TA(Me)ED and TriA(Me)ED showed comparable perhydrolytic activity with TAED in the presence of peroxide, enabling similar bleaching effect of a model food dye at room temperature .

Safety And Hazards

N,N’-Diacetylethylenediamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The competitive hydrolysis of N,N’-Diacetylethylenediamine limits its use in liquid detergents . Future research could focus on improving the hydrolytic stability of this compound to expand its applications .

properties

IUPAC Name

N-(2-acetamidoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYIBZHOMJZDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236132
Record name N,N'-Diacetylethylenediamine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diacetylethylenediamine

CAS RN

871-78-3
Record name N,N′-Diacetylethylenediamine
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Record name N,N'-Diacetylethylenediamine
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Record name 871-78-3
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Record name N,N'-Diacetylethylenediamine
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Record name N,N'-ethylenedi(diacetamide)
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Record name N,N'-DIACETYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
FS Prout, J Cason - Journal of the American Chemical Society, 1947 - ACS Publications
Discussion The iodine-saturated hydriodic acid solutions were dense black liquids from which iodine pre-cipitated upon dilutionwith water. Specific grav-ity determinations of these …
Number of citations: 1 pubs.acs.org
P Pitter, V Sýkora - Chemosphere, 2001 - Elsevier
The biological degradability (Zahn–Wellens test) of ethylenediamine derivatives with carboxymethyl and 2-hydroxyethyl groups was investigated. Mixed bacterial culture (activated …
Number of citations: 57 www.sciencedirect.com
E Stepan, C Neamtu, C Enascuta, V Ordeanu… - REVISTA DE CHIMIE …, 2008 - bch.ro
The synthesis of N, N, N’, N’–tetraacetylethylenediamine (TAED) in two steps was approached, using as a basic raw material ethylenediamine, this one being acetylated in the first step …
Number of citations: 4 bch.ro
V Sýkora, P Pitter, I Bittnerová, T Lederer - Water Research, 2001 - Elsevier
Biological degradability of ethylenediamine derivatives depends on the type and number of substituents. The susceptibility to biodegradation decreases in the sequence of substituents …
Number of citations: 109 www.sciencedirect.com
P Hu, Y Ben‐David, D Milstein - Angewandte Chemie, 2016 - Wiley Online Library
A novel and simple hydrogen storage system was developed, based on the dehydrogenative coupling of inexpensive ethylenediamine with ethanol to form diacetylethylenediamine. …
Number of citations: 95 onlinelibrary.wiley.com
T Kagiya, S Narisawa, K Manabe… - Journal of Polymer …, 1966 - Wiley Online Library
The copolymerization of aziridines and cyclic imides was studied. Aziridines copolymerized alternately with cyclic imides to give crystalline polyamides. Ethylenimine and succinimide …
Number of citations: 11 onlinelibrary.wiley.com
B Witten - Journal of the American Chemical Society, 1947 - ACS Publications
acetylethylenediamine nitrate was warmed in acetic an-hydride with zinc chloride, crystallized from butanonealcohol as heavy prisms. Samples recrystallized until the melting point …
Number of citations: 3 pubs.acs.org
H Reimlinger - Chem. Ind.(London);(United Kingdom), 1970 - osti.gov
Number of citations: 0 www.osti.gov
KM Gitis, GE Neumoeva, NI Raevskaya… - Bulletin of the Russian …, 1992 - Springer
The synthesis of C-alkylimidazoles from 1,2-diamines and carboxylic acids over bifunctional platinum—alumina catalysts has been studied. It has been shown that this method is …
Number of citations: 3 link.springer.com
MY Kraft, PM Kochergin, AM Tsyganova… - Pharmaceutical …, 1989 - Springer
The simplest single-stage method of preparation of II is synthesis from glyoxal, acetaldehyde, and ammonia [9, 15, 16]. However, because of the high cost of glyoxal and its scarcity, this …
Number of citations: 18 link.springer.com

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